molecular formula C21H27N3O4 B3681507 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

Cat. No.: B3681507
M. Wt: 385.5 g/mol
InChI Key: WPZGTBBBPLDQEC-UHFFFAOYSA-N
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Description

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceutical agents. This compound is characterized by the presence of ethoxy, methoxy, and nitrophenyl groups attached to a piperazine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine typically involves multi-step organic reactions. One common method involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. This is followed by the reaction of the intermediate product with 3-nitrobenzyl chloride under similar conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. Solvent extraction and recrystallization are commonly used to purify the compound .

Chemical Reactions Analysis

Types of Reactions

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is not fully understood. it is believed to interact with specific molecular targets in the body, such as enzymes or receptors, to exert its effects. The nitrophenyl group may play a role in binding to these targets, while the piperazine ring provides structural stability and enhances the compound’s ability to cross biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. These groups may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for research and potential pharmaceutical applications .

Properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-3-28-21-14-18(7-8-20(21)27-2)16-23-11-9-22(10-12-23)15-17-5-4-6-19(13-17)24(25)26/h4-8,13-14H,3,9-12,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZGTBBBPLDQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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